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Compound of Interest

Compound Name: Hydroxycitronellal dimethyl acetal

Cat. No.: B087012

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Hydroxycitronellal Dimethyl Acetal (CAS No. 141-92-4), a key fragrance and flavor
ingredient. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols
for data acquisition.

Quantitative Spectroscopic Data

The spectroscopic data for Hydroxycitronellal Dimethyl Acetal is summarized in the tables
below, offering a clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): The *H NMR spectrum of Hydroxycitronellal Dimethyl Acetal exhibits
characteristic signals corresponding to its aliphatic and acetal protons. While a fully assigned
high-resolution spectrum with coupling constants is not publicly available, key chemical shifts
have been reported in the literature.[1]
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Chemical Shift (ppm) Multiplicity Tentative Assignment
~4.19 Multiplet Methine proton (-CH(OCHs)z2)
~3.58 Singlet Hydroxyl proton (-OH)

) Methyl protons of the dimethyl
~3.50 Singlet

acetal (-OCHs)
] Methylene and methyl protons

0.8-2.0 Multiplets

of the alkyl chain

13C NMR (Carbon-13 NMR): Public databases indicate the availability of 13C NMR data for
Hydroxycitronellal Dimethyl Acetal, though a detailed peak list with assignments is not
readily accessible.[1] Based on the structure, characteristic chemical shifts for the acetal
carbon, the carbon bearing the hydroxyl group, and the various aliphatic carbons are expected.

Infrared (IR) Spectroscopy

The FTIR spectrum of Hydroxycitronellal Dimethyl Acetal is characterized by absorptions
corresponding to its hydroxyl and acetal functional groups, as well as the hydrocarbon
backbone. The data presented is based on general frequencies for these functional groups.

Wavenumber (cm—?) Intensity Assignment

3600 - 3200 Strong, Broad O-H stretch (hydroxyl group)
2960 - 2850 Strong C-H stretch (aliphatic)

1470 - 1450 Medium C-H bend (aliphatic)

1220 - 1100 Strong C-O stretch (acetal)

1100 - 1000 Strong C-O stretch (alcohol)

Mass Spectrometry (MS)

The electron ionization mass spectrum of Hydroxycitronellal Dimethyl Acetal shows a
characteristic fragmentation pattern. The molecular ion peak (M*) at m/z 218 is expected to be
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of low abundance or absent. The most prominent peaks in the mass spectrum are listed below.

[1]

Tentative Fragment

mlz Relative Intensity (%) .
Assignment
75 99.99 [CH(OCHS3)2]*
[CeHa3]* or loss of the acetal
85 59.08 group and subsequent
fragmentation
[CsH70]* or loss of a methyl
59 31.91 group from the m/z 75
fragment
43 29.66 [CsH7]* (isopropyl cation)
55 16.24 [CaH7]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above. These protocols are based on standard practices for the analysis of
fragrance and flavor compounds.

NMR Spectroscopy

Sample Preparation:

o Approximately 10-20 mg of neat Hydroxycitronellal Dimethyl Acetal is accurately weighed
and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs).

e The solution is thoroughly mixed to ensure homogeneity.
o The sample is then transferred to a 5 mm NMR tube.
Data Acquisition (*H and 3C NMR):

 Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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e Temperature: 298 K.
e 'H NMR Parameters:
o Pulse sequence: Standard single-pulse experiment.
o Spectral width: 0-12 ppm.
o Number of scans: 16-64 (signal-to-noise dependent).
o Relaxation delay: 1-5 seconds.
e 13C NMR Parameters:
o Pulse sequence: Proton-decoupled single-pulse experiment.
o Spectral width: 0-220 ppm.
o Number of scans: 1024 or more (due to the low natural abundance of 13C).
o Relaxation delay: 2-5 seconds.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation:

o Asmall drop of neat Hydroxycitronellal Dimethyl Acetal is placed directly onto the crystal
of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition (FTIR-ATR):

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory (e.g., diamond or zinc selenide crystal).

e Spectral Range: 4000-400 cm™1,
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e Resolution: 4 cm™1,
e Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

e Background: A background spectrum of the clean, empty ATR crystal is recorded prior to
sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

o Adilute solution of Hydroxycitronellal Dimethyl Acetal is prepared in a volatile organic
solvent (e.g., dichloromethane or methanol) at a concentration of approximately 100 pg/mL.

Data Acquisition (Gas Chromatography-Mass Spectrometry):

e Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
electron ionization (EI) source.

e GC Conditions:

[e]

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
o Injector Temperature: 250 °C.

o Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 um film thickness, with
a stationary phase like 5% phenyl-methylpolysiloxane).

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped
at 10 °C/min to 280 °C and held for 5 minutes.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.

o Source Temperature: 230 °C.
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o Quadrupole Temperature: 150 °C.
o Mass Range: m/z 40-400.

o Scan Speed: 1000 amu/s.

» Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the
compound. The mass spectrum corresponding to the chromatographic peak is then
compared to spectral libraries for identification and the fragmentation pattern is analyzed.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid
sample such as Hydroxycitronellal Dimethyl Acetal.
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Workflow for Spectroscopic Analysis of Hydroxycitronellal Dimethyl Acetal
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Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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